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Compound of Interest

3-(2-Methyl-1H-imidazol-1-
Compound Name:
ylaniline

Cat. No.: B070298

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline: Properties, Synthesis,
and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks
is paramount to the successful development of novel therapeutic agents. Heterocyclic
compounds, in particular, form the structural core of a vast number of pharmaceuticals due to
their ability to engage in diverse biological interactions. Among these, the imidazole and aniline
moieties stand out for their recurrent presence in clinically successful drugs.[1][2] 3-(2-MethylI-
1H-imidazol-1-yl)aniline emerges as a significant synthetic intermediate, embodying the
potent combination of these two pharmacophores.

This technical guide provides a comprehensive overview of 3-(2-Methyl-1H-imidazol-1-
ylaniline for researchers, chemists, and drug development professionals. We will delve into its
core physicochemical properties, outline a representative synthetic workflow and
characterization strategy, and explore its functional role as a versatile scaffold in medicinal
chemistry, particularly in the context of kinase inhibitor development.

Part 1: Core Molecular Profile

3-(2-Methyl-1H-imidazol-1-yl)aniline is a substituted aromatic amine featuring a 2-
methylimidazole ring linked to an aniline moiety at the meta-position. This specific arrangement
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of functional groups dictates its chemical reactivity and potential as a precursor in complex
molecule synthesis.

Chemical Structure

Caption: Chemical structure of 3-(2-Methyl-1H-imidazol-1-yl)aniline.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. This data is critical for
reaction planning, purification, and analytical characterization.

Property Value Source(s)
Molecular Formula C1oH11N3 [31[4]
Molecular Weight 173.21 g/mol [3114]

CAS Number 184098-19-9 [3][4]
Appearance Yellow crystalline powder [3]

Purity >97% [31[4]
Isomeric SMILES g)ilzNC:CNlCZ:CC:CC(:C [4]

Part 2: Synthesis and Characterization

The synthesis of N-arylimidazoles is a well-established area of organic chemistry. While
multiple routes can be envisioned, a common and robust strategy involves the coupling of an
aniline precursor with an imidazole ring.

Representative Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of 3-(2-Methyl-1H-imidazol-
1-yl)aniline is the N-arylation of 2-methylimidazole. This can be achieved via transition-metal-
catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through
nucleophilic aromatic substitution (SNA) if a sufficiently activated aryl halide is used. The
general workflow is outlined below.
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Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology (lllustrative Protocol)

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen
or Argon), add 2-methylimidazole, 3-bromoaniline, a copper(l) or palladium catalyst, a
suitable ligand (if required for the palladium catalyst), and a base such as potassium
carbonate.

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. The
choice of solvent is critical for ensuring the reactants remain in solution at the required
reaction temperature.

Thermal Conditions: Heat the reaction mixture to a temperature typically between 100-150
°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract the product into an organic solvent like ethyl acetate. The organic layers are
combined, washed with brine to remove residual inorganic salts, and dried over anhydrous
sodium sulfate.

Purification: After removing the solvent under reduced pressure, the crude product is
purified. Flash column chromatography on silica gel is a standard and effective method for
isolating the target compound from unreacted starting materials and byproducts.

Characterization: The identity and purity of the final product are confirmed using a suite of
analytical techniques.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum should reveal distinct signals corresponding to the aromatic
protons on the aniline ring, the two protons on the imidazole ring, a singlet for the methyl
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group, and a broad singlet for the amine (-NHz) protons. The integration of these signals
should correspond to the number of protons in each environment.

o 13C NMR: The spectrum will show the requisite number of carbon signals, including those
for the two aromatic rings and the methyl group, confirming the carbon backbone of the
molecule.[5]

o Mass Spectrometry (MS): Electrospray ionization (ESI) or a similar soft ionization technique
will show a prominent molecular ion peak [M+H]* at m/z 174.2, confirming the molecular
weight.

« Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine
(typically two bands around 3300-3500 cm~1), C-H stretches for the aromatic and methyl
groups, and C=N/C=C stretches for the aromatic and imidazole rings.

Part 3: Applications in Drug Discovery and
Medicinal Chemistry

The true value of 3-(2-Methyl-1H-imidazol-1-yl)aniline lies in its utility as a versatile synthetic
intermediate. Its structure contains two key reactive sites—the primary aniline amine and the
imidazole ring—making it a valuable scaffold for building molecular complexity.

Role as a Synthetic Building Block

The aniline moiety is a powerful functional group for derivatization. The primary amine is a
potent nucleophile and can readily undergo a variety of well-characterized reactions, allowing
for its incorporation into larger, more complex molecules. The imidazole ring, a common feature
in biologically active compounds, can participate in crucial hydrogen bonding interactions with
protein targets.[2]
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Caption: Reactivity and application pathways for the title compound.

Relevance in Kinase Inhibitor Design

A significant application for this class of compounds is in the development of protein kinase
inhibitors, a cornerstone of modern oncology. Many FDA-approved kinase inhibitors utilize an
N-aryl heterocyclic motif to bind within the ATP-binding pocket of the target kinase. For
instance, the drug Nilotinib, used to treat chronic myelogenous leukemia (CML), contains a
structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core.[6]

The aniline nitrogen of this building block serves as a key attachment point for the "hinge-
binding" region of the inhibitor, while the imidazole moiety can form additional hydrogen bonds
or occupy hydrophobic pockets, enhancing binding affinity and selectivity. Researchers can
leverage 3-(2-Methyl-1H-imidazol-1-yl)aniline to synthesize libraries of novel compounds for
screening against various kinase targets, making it an invaluable tool in the search for next-
generation targeted therapies.[7]

Conclusion
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3-(2-Methyl-1H-imidazol-1-yl)aniline is more than a simple chemical; it is a strategically
designed building block with significant potential in pharmaceutical research and development.
With a molecular formula of Ci0H11N3 and a molecular weight of 173.21 g/mol , its structure is
primed for synthetic elaboration.[3][4] The combination of a reactive aniline group and a
biologically relevant imidazole ring makes it an attractive starting point for the synthesis of
compound libraries targeting a range of diseases. Its structural similarity to intermediates used
in the synthesis of successful drugs underscores its importance for professionals engaged in
the rational design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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